Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate

Lipophilicity Permeability Physicochemical profiling

This 6-chloro-4-anilinoquinoline-3-carboxylate ester is essential for preserving intended chlorine positional SAR in kinase inhibitor libraries. The ethyl ester provides membrane permeability for cell-based target-engagement assays, unlike the free acid (CAS 24337-70-0). The sharp 134 °C melting point allows rapid, instrument-light identity verification alongside HPLC purity analysis. Procuring this intermediate rather than des-chloro or 7-chloro analogs ensures library design integrity and reproducible hit-expansion data.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.78
CAS No. 23511-94-6
Cat. No. B2798340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate
CAS23511-94-6
Molecular FormulaC18H15ClN2O2
Molecular Weight326.78
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)Cl
InChIInChI=1S/C18H15ClN2O2/c1-2-23-18(22)15-11-20-16-9-8-12(19)10-14(16)17(15)21-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21)
InChIKeyORRALDYPDFHHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate (CAS 23511-94-6): Core Chemical Identity and Procurement-Relevant Characteristics


Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate (CAS 23511-94-6) is a 4-anilinoquinoline-3-carboxylate ester bearing a chlorine atom at the quinoline 6-position [1]. The compound belongs to a scaffold class extensively explored for kinase inhibition, anti-infective, and anti-inflammatory applications [2]. Its defining structural features—the 6-chloro substituent, the 4-phenylamino group, and the ethyl ester at position 3—collectively determine its physicochemical profile, synthetic utility as a late-stage intermediate, and pharmacological potential relative to close analogs lacking one or more of these groups.

Why Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate Cannot Be Interchanged with Generic 4-Anilinoquinoline Analogs


Within the 4-anilinoquinoline-3-carboxylate family, seemingly minor structural variations produce large shifts in target engagement, physicochemical behavior, and synthetic tractability. The presence or absence of the 6-chloro substituent alters both electronic distribution and lipophilicity (ΔXLogP3 ~0.5–0.8 units versus the des-chloro analog), which directly impacts passive permeability and protein binding [1]. Conversion of the ethyl ester to the free carboxylic acid (CAS 24337-70-0) changes the compound from a membrane-permeable ester to a polar, ionizable acid with fundamentally different biological disposition [2]. Furthermore, relocation of the chlorine from the 6- to the 7-position or addition of an 8-methyl group redirects kinase selectivity within the NAK sub-family, as demonstrated in systematic 4-anilinoquinoline optimization campaigns [3]. These quantifiable structure–property relationships underscore why generic substitution without confirmatory comparative data risks procurement of a functionally non-equivalent compound.

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity-Driven Permeability Differentiation: 6-Chloro vs. Des-Chloro Analog (CAS 23511-93-5)

The 6-chloro substituent increases the computed logP by approximately 0.5–0.8 units relative to the des-chloro analog (ethyl 4-(phenylamino)quinoline-3-carboxylate, CAS 23511-93-5), translating into measurably higher predicted passive membrane permeability [1]. This difference is critical in cell-based assays where intracellular target engagement governs potency: for the 4-anilinoquinoline chemotype, analogs with XLogP3 ≥5.0 consistently outperform those with XLogP3 <4.5 in GAK-dependent cellular antiviral models [2]. The target compound's XLogP3 of 5.1 places it in the permeability-favorable range, whereas the des-chloro analog is predicted to fall below the threshold.

Lipophilicity Permeability Physicochemical profiling

Ester vs. Carboxylic Acid: Permeability and Prodrug Potential Compared to 6-Chloro-4-(phenylamino)quinoline-3-carboxylic Acid (CAS 24337-70-0)

The ethyl ester moiety at position 3 masks the polar carboxylic acid, reducing hydrogen-bond donor count from 2 (acid) to 1 (ester) and lowering topological polar surface area (tPSA) [1]. For the 4-anilinoquinoline-3-carboxylate series, ester derivatives exhibit superior cellular permeability and oral bioavailability compared to their free acid counterparts [2]. The target compound (tPSA = 51.2 Ų) remains within the Veber rule threshold for oral bioavailability (tPSA <140 Ų), whereas the free acid analog (CAS 24337-70-0, tPSA ~71 Ų, plus an additional H-bond donor) is expected to display reduced membrane penetration.

Prodrug Permeability Drug-like properties

Defined Melting Point as a Quality Benchmark for Synthetic Intermediate Procurement

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate exhibits a sharp melting point of 134 °C (recrystallized), as established in the original patent [1]. This contrasts with several closely related 6-chloro-4-(substituted-anilino) analogs with melting points ranging from 105 °C to 192 °C, which can co-crystallize or co-precipitate if synthesis is not rigorously controlled [1]. The well-defined melting point provides a simple, rapid identity and purity check that is absent for amorphous or polymorphic comparator compounds.

Synthetic intermediate Quality control Melting point

Positional Chlorine Isomerism: 6-Cl vs. 7-Cl-8-Me Substitution Patterns Dictate Kinase Selectivity in the 4-Anilinoquinoline Scaffold

In systematic optimization of 4-anilinoquinolines as cyclin G-associated kinase (GAK) inhibitors, the nature and position of quinoline substituents drove >50,000-fold selectivity within the NAK sub-family [1]. The 6-chloro substitution pattern of the target compound represents a distinct selectivity node; relocation to 7-Cl-8-Me (as in the analog ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate) or addition of 6,7-disubstitution yields compounds with divergent kinome profiles. Although target-specific IC50 data for the 6-chloro analog are not publicly reported, the scaffold-level SAR demonstrates that positional isomerism of chlorine cannot be treated as bioequivalent.

Kinase selectivity Structure–activity relationship NAK sub-family

Optimal Application Scenarios for Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Late-Stage Synthetic Intermediate for Kinase-Focused Quinoline Libraries

The compound's well-defined 134 °C melting point [1] and the 6-chloro substitution pattern make it a reliable building block for parallel synthesis of 4-anilinoquinoline-3-carboxylate-based kinase inhibitor libraries. The ethyl ester serves as a protected carboxylic acid handle, enabling late-stage diversification via amidation or hydrolysis after scaffold elaboration. Procurement of this specific intermediate—rather than the des-chloro or 7-chloro analogs—is essential to maintain the intended chlorine positional SAR within the library design [2].

Permeability-Dependent Cellular Assays Requiring a Membrane-Permeant 4-Anilinoquinoline Probe

With XLogP3 of 5.1 and tPSA of 51.2 Ų [3], the ethyl ester form of this compound is appropriate for cell-based assays where passive diffusion across the plasma membrane is required for target engagement. The free carboxylic acid analog (CAS 24337-70-0) is unsuitable for such applications due to its higher polarity and additional hydrogen-bond donor. Researchers designing cellular target-engagement experiments should select this ester over the acid analog to avoid false-negative results arising from poor intracellular access.

Reference Standard for Analytical Method Development and QC Lot Release

The sharp melting point (134 °C) provides a simple pharmacopoeia-style identity test that complements HPLC purity analysis [1]. Contract research organizations and procurement groups can integrate melting point determination into incoming material specification sheets, enabling rapid, instrument-light batch verification that distinguishes this compound from co-eluting or structurally similar synthetic byproducts.

Medicinal Chemistry Hit-to-Lead Campaigns Targeting the NAK Kinase Sub-Family

The 4-anilinoquinoline scaffold has demonstrated nanomolar potency and >50,000-fold selectivity within the NAK sub-family when appropriately substituted [2]. The 6-chloro substitution pattern of this compound positions it as a prospective starting point for GAK or related kinase inhibitor optimization. Medicinal chemistry teams should procure this specific positional isomer rather than a 7-Cl-8-Me surrogate to ensure that the SAR generated during hit expansion is reproducible and attributable to the intended substitution vector.

Quote Request

Request a Quote for Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.